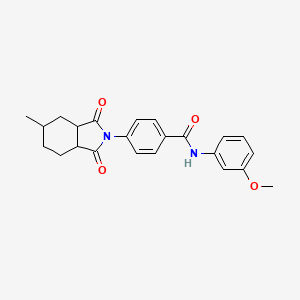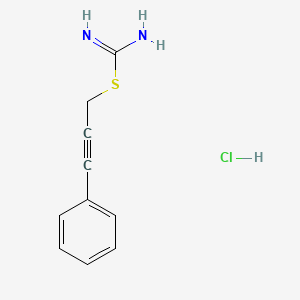![molecular formula C18H19N3OS B3975094 10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine](/img/structure/B3975094.png)
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine
Overview
Description
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a phenothiazine derivative that is commonly used in the study of Parkinson's disease and other neurological disorders. In
Mechanism of Action
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I and leads to the production of reactive oxygen species (ROS). This ultimately leads to the death of dopaminergic neurons, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound induces Parkinson's disease-like symptoms in animals, including tremors, rigidity, and akinesia. This compound also leads to the death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. Additionally, this compound has been shown to induce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine is a useful tool for studying the mechanisms of Parkinson's disease and other neurological disorders. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, this compound has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully recapitulate the disease.
Future Directions
There are several future directions for the study of 10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine. One area of research is the development of new neuroprotective agents that can prevent the death of dopaminergic neurons induced by this compound. Another area of research is the development of new animal models that more fully recapitulate the symptoms of Parkinson's disease. Additionally, this compound could be used as a tool to study the mechanisms of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. This compound has a well-characterized mechanism of action and is relatively easy to synthesize. However, it has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully recapitulate the disease. There are several future directions for the study of this compound, including the development of new neuroprotective agents and animal models.
Scientific Research Applications
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine has been widely used in scientific research for its unique properties. It is commonly used as a neurotoxin to induce Parkinson's disease-like symptoms in animals. This compound is also used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. Additionally, this compound has been used in the study of drug addiction and schizophrenia.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-phenothiazin-10-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-19-10-12-20(13-11-19)18(22)21-14-6-2-4-8-16(14)23-17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFPOMUYVSVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3975022.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975026.png)

![7-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3975051.png)

![5-(2-furyl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B3975072.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)
![1-(2-phenylbutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3975078.png)
![4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B3975088.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B3975101.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3975115.png)

![N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3975129.png)